molecular formula C11H9N5O3S B071217 (S)-(+)-NBD-Py-NCS CAS No. 163927-30-8

(S)-(+)-NBD-Py-NCS

Cat. No. B071217
M. Wt: 291.29 g/mol
InChI Key: CHKCHHTYBXOUKH-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (S)-(+)-NBD-Py-NCS involves multistep reactions that can be tailored to achieve specific molecular structures and properties. For example, the formation of mononuclear nitrido complexes of chromium(VI) and molybdenum(VI) demonstrates the complexity and precision required in synthesizing compounds with specific configurations and bonding arrangements, which could be analogous to the synthesis of (S)-(+)-NBD-Py-NCS (Chiu et al., 1996).

Molecular Structure Analysis

Understanding the molecular structure of (S)-(+)-NBD-Py-NCS involves examining its bonding, geometry, and overall molecular architecture. Studies on similar compounds, like lead(II) complexes with bipyridine, acetate, and thiocyanate ligands, offer insights into the coordination environments and geometrical arrangements that might be present in (S)-(+)-NBD-Py-NCS. These compounds exhibit unique structural features, such as one-dimensional polymer chains and specific coordination geometries around metal centers, which are crucial for understanding the molecular structure of (S)-(+)-NBD-Py-NCS (Morsali & Chen, 2004).

Chemical Reactions and Properties

The chemical reactivity and properties of (S)-(+)-NBD-Py-NCS can be inferred from studies on similar compounds. For instance, the synthesis of nitrogen-doped carbon nanobelts highlights the chemical reactions and structural configurations possible with nitrogen incorporation, which may have parallels to the chemical behavior of (S)-(+)-NBD-Py-NCS (Zhu et al., 2021).

Physical Properties Analysis

The physical properties of compounds like (S)-(+)-NBD-Py-NCS, such as stability, morphology, and thermal properties, are critical for their application in various fields. Research on nano-structured lead(II) coordination polymers provides valuable data on the thermal stability and morphology, which could be analogous to the physical properties of (S)-(+)-NBD-Py-NCS (Fard-Jahromi & Morsali, 2010).

Scientific Research Applications

“(S)-(+)-NBD-Py-NCS” is a chemical compound with the CAS RN: 163927-30-8 . It is also known as “(S)-(+)-4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole” and is used as an HPLC labeling reagent for e.e. determination . It appears as a light yellow to brown powder or crystal .

It’s important to note that this compound is air sensitive and heat sensitive, and should be stored under inert gas at a temperature between 0-10°C . It’s also harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation .

  • HPLC Labeling Reagent for e.e. Determination

    • This compound is used as an HPLC labeling reagent for enantiomeric excess (e.e.) determination . In this application, the compound is used to label the analyte, which can then be separated and quantified using high-performance liquid chromatography (HPLC).
    • The labeling process typically involves reacting the analyte with the labeling reagent in a suitable solvent, followed by separation and detection using HPLC .
    • The results obtained from this application can provide valuable information about the enantiomeric composition of a sample, which is important in fields such as pharmaceuticals and synthetic chemistry .
  • Edman Degradation

    • There are reports of these isomers being applied to Edman Degradation . Edman Degradation is a method of sequencing amino acids in a peptide. In this reaction, the amino terminus of a peptide reacts with phenylisothiocyanate in a mildly alkaline medium to form a phenylthiocarbamyl derivative. After acidification, this derivative undergoes rearrangement and a molecule of phenylthiohydantoin is produced, which can be identified by HPLC.
    • The application example provided involves adding 10 µL of 5 mM HPLC labeling reagent 1 / acetonitrile solution in 10 µL solution of 1 mM amine / acetonitrile-H2O (1:1) solution (containing 2% triethylamine) to a vessel .
    • The results of this application can provide valuable information about the sequence of amino acids in a peptide, which is important in fields such as biochemistry and molecular biology .

properties

IUPAC Name

7-[(3S)-3-isothiocyanatopyrrolidin-1-yl]-4-nitro-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3S/c17-16(18)9-2-1-8(10-11(9)14-19-13-10)15-4-3-7(5-15)12-6-20/h1-2,7H,3-5H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKCHHTYBXOUKH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585046
Record name 4-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-7-nitro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-NBD-Py-NCS

CAS RN

163927-30-8
Record name 4-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-7-nitro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-NBD-Py-NCS [=(S)-(+)-4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for e.e. Determination]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C OH, C OCH
Number of citations: 0

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